molecular formula C21H19NO2 B14740688 2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione CAS No. 6341-14-6

2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione

Cat. No.: B14740688
CAS No.: 6341-14-6
M. Wt: 317.4 g/mol
InChI Key: AWJQHUSRHUQUAI-UHFFFAOYSA-N
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Description

2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione is a complex organic compound that features a fluorenyl group attached to a hexahydroisoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the fluorenyl group followed by its attachment to the hexahydroisoindole dione core. Common reagents might include fluorenone, amines, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis processes. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione may undergo several types of chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions might be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions could be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione could have several scientific research applications, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its interactions with biological molecules and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique properties in the development of new materials or electronic devices.

Mechanism of Action

The mechanism of action for 2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or affecting the structure and function of biological membranes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other fluorenyl derivatives or hexahydroisoindole dione analogs. Examples could be:

  • 2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione analogs with different substituents on the fluorenyl group.
  • Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound could lie in its specific combination of structural features, which might confer unique chemical reactivity or biological activity compared to other similar compounds.

Properties

CAS No.

6341-14-6

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C21H19NO2/c23-20-18-7-3-4-8-19(18)21(24)22(20)15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-2,5-6,9-10,12,18-19H,3-4,7-8,11H2

InChI Key

AWJQHUSRHUQUAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4

Origin of Product

United States

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